Cas no 331460-63-0 (4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate)
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate
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4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI76988-1mg |
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate |
331460-63-0 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI76988-5mg |
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate |
331460-63-0 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI76988-10mg |
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate |
331460-63-0 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI76988-500mg |
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate |
331460-63-0 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI76988-1g |
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate |
331460-63-0 | >90% | 1g |
$1295.00 | 2024-04-20 | |
| Key Organics Ltd | JS-0495-1g |
4-[(2-thienylimino)methyl]phenyl 4-methylbenzenecarboxylate |
331460-63-0 | >90% | 1g |
£770.00 | 2023-09-08 | |
| Key Organics Ltd | JS-0495-5g |
4-[(2-thienylimino)methyl]phenyl 4-methylbenzenecarboxylate |
331460-63-0 | >90% | 5g |
£3080.00 | 2023-09-08 | |
| Key Organics Ltd | JS-0495-10g |
4-[(2-thienylimino)methyl]phenyl 4-methylbenzenecarboxylate |
331460-63-0 | >90% | 10g |
£5775.00 | 2023-09-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00888838-1g |
4-[(1E)-[(Thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate |
331460-63-0 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
| Key Organics Ltd | JS-0495-1MG |
4-[(2-thienylimino)methyl]phenyl 4-methylbenzenecarboxylate |
331460-63-0 | >90% | 1mg |
£37.00 | 2023-09-08 |
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate Suppliers
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate: A Comprehensive Overview
The compound with CAS No. 331460-63-0, known as 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate, is a fascinating molecule that has garnered attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene moiety with an imine group and a benzoate ester. The presence of these functional groups makes it a versatile compound with potential applications in various areas, including drug discovery, material synthesis, and catalysis.
Recent studies have highlighted the importance of thiophene-containing compounds in modern chemistry due to their unique electronic properties and stability. The imine group in this compound plays a crucial role in its reactivity and ability to form hydrogen bonds, which are essential for its interactions with other molecules. Additionally, the benzoate ester group contributes to the molecule's solubility and compatibility with various solvents, making it suitable for a wide range of chemical reactions.
One of the most promising applications of this compound lies in its potential use as a precursor for synthesizing more complex molecules. Researchers have explored its role in the construction of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. For instance, the thiophene moiety can be further functionalized to create bioactive compounds with enhanced pharmacological properties. This makes 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate a valuable building block in organic synthesis.
In terms of synthesis, this compound can be prepared through a variety of methods, including condensation reactions and coupling reactions. The choice of synthesis route depends on the desired purity, yield, and scalability. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, aligning with the growing demand for sustainable chemical processes.
The physical properties of 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate are also worth noting. Its melting point and boiling point are critical parameters that influence its stability under different conditions. Additionally, its spectral data, including UV-vis and NMR spectra, provide valuable insights into its electronic structure and molecular interactions. These properties are essential for understanding its behavior in various chemical environments.
From an analytical standpoint, this compound has been extensively studied using advanced techniques such as X-ray crystallography and computational modeling. These studies have provided detailed insights into its molecular geometry and electronic distribution, which are crucial for predicting its reactivity and compatibility with other molecules.
In conclusion, 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate is a multifaceted compound with significant potential in various chemical domains. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a key player in future research and industrial applications.
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